5-(Ethenyloxy)octahydro-1H-4,7-methanoindene
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Overview
Description
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H18O. It is known for its unique structure, which includes an ethenyloxy group attached to an octahydro-1H-4,7-methanoindene core.
Preparation Methods
The synthesis of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with ethenyloxy reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ethenyloxy linkage. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethenyloxy group to an ethoxy group.
Substitution: The ethenyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Researchers are exploring its potential as a ligand in biochemical assays, where it can bind to specific proteins or enzymes, aiding in the study of biological pathways.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can form hydrogen bonds and van der Waals interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene include:
4,7-Methano-1H-indene, octahydro-: This compound lacks the ethenyloxy group, making it less reactive in certain chemical reactions.
5-[(Ethenyloxy)methyl]octahydro-1H-4,7-methanoindene: This compound has a similar structure but includes a methyl group, which can influence its reactivity and applications.
Octahydro-4,7-methano-1H-indene-2,5-dimethanol: This compound has hydroxyl groups instead of the ethenyloxy group, leading to different chemical properties and uses
Properties
CAS No. |
430437-08-4 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
8-ethenoxytricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2 |
InChI Key |
PKTORKCIXKNVFR-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
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